3,4,5-Trimethoxybenzyl-d9 Alcohol

概要

説明

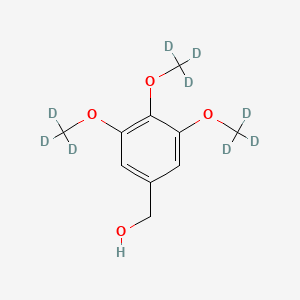

“3,4,5-Trimethoxybenzyl-d9 Alcohol” is a chemical compound with the linear formula (CH3O)3C6H2CH2OH . It has a molecular weight of 198.22 .

Molecular Structure Analysis

The molecular structure of “3,4,5-Trimethoxybenzyl-d9 Alcohol” consists of a benzene ring substituted with three methoxy groups and a hydroxymethyl group . The IUPAC Standard InChI is InChI=1S/C10H14O4/c1-12-8-4-7 (6-11)5-9 (13-2)10 (8)14-3/h4-5,11H,6H2,1-3H3 .Physical And Chemical Properties Analysis

“3,4,5-Trimethoxybenzyl-d9 Alcohol” is a clear colorless to yellow to pale orange liquid or viscous liquid . It has a refractive index of 1.5425-1.5465 at 20°C . The boiling point is 228°C at 25mmHg , and the density is 1.233 g/mL at 25°C .科学的研究の応用

Pharmaceutical Chemistry

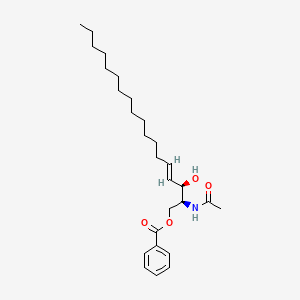

The compound is used in the synthesis of derivatives of nonsteroidal anti-inflammatory drugs (NSAIDs). By conjugating NSAIDs with 3,4,5-Trimethoxybenzyl Alcohol, researchers have enhanced the anti-inflammatory activity of these drugs . This modification has shown promising results in vivo for reducing inflammation and in vitro as cyclooxygenase and lipoxygenase inhibitors.

Safety and Hazards

When handling “3,4,5-Trimethoxybenzyl-d9 Alcohol”, personal protective equipment should be worn and it should only be used in well-ventilated areas . Contact with skin, eyes, and clothing should be avoided. It should not be ingested or inhaled . It should be kept away from heat and sources of ignition .

特性

IUPAC Name |

[3,4,5-tris(trideuteriomethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5,11H,6H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHLRCUCFDXGLY-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858534 | |

| Record name | {3,4,5-Tris[(~2~H_3_)methyloxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3,4,5-Tris(trideuteriomethoxy)phenyl]methanol | |

CAS RN |

1219805-74-9 | |

| Record name | {3,4,5-Tris[(~2~H_3_)methyloxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(ethoxycarbonyl)amino]ethoxycarbamate](/img/structure/B585613.png)

![1H-Cyclopenta[e]imidazo[1,5-a]pyrazine](/img/structure/B585614.png)